Differential FABP4 Binding Affinity: 3,4-Dimethoxyphenyl vs. Thiophene-Terminated Analogs
The target compound CAS 2035008-35-4 incorporates a 3,4-dimethoxyphenyl moiety at the acrylamide terminus, a structural feature distinct from the direct analog (E)-3-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide (CAS 2034997-25-4), which terminates with a thiophene ring. The methoxy substituents on the phenyl ring are known to significantly modulate electron density and hydrogen-bonding capacity within the FABP4 binding pocket, leading to differential affinity [1]. In general FABP4 inhibitor SAR, 3,4-dimethoxyphenyl groups have been shown to yield Ki values in the low nanomolar range, whereas comparable thiophenyl substitutions can result in a significant reduction in affinity [2]. This suggests a clear preference for the 3,4-dimethoxyphenyl-substituted variant for programs targeting high FABP4 potency.
| Evidence Dimension | FABP4 binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki < 100 nM (Class-level inference based on non-annulated thiophenylamide scaffold with 3,4-dimethoxyphenyl substitution [2]) |
| Comparator Or Baseline | CAS 2034997-25-4 - Thiophene-terminated analog; predicted to show significantly weaker affinity based on electron-deficient heteroaryl replacement [1] |
| Quantified Difference | Exact quantitative difference not available from direct head-to-head comparison; class-level data suggests >10-fold preference for dimethoxyphenyl motif |
| Conditions | In silico prediction and general FABP4 SAR trends from Roche patent family [1] |
Why This Matters
For procurement decisions in FABP4-targeting drug discovery programs, selecting the 3,4-dimethoxyphenyl variant maximizes the probability of achieving the nanomolar potency required for cellular proof-of-concept studies.
- [1] Buettelmann, B., Ceccarelli, S.M., Kuehne, H., Kuhn, B., Neidhart, W., Obst Sander, U., & Richter, H. (2016). Non-annulated thiophenylamides. U.S. Patent No. 9,353,102. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Floresta, G., Pistarà, V., Amata, E., Dichiara, M., Marrazzo, A., Prezzavento, O., & Rescifina, A. (2017). 3D-QSAR assisted identification of FABP4 inhibitors: An effective scaffold hopping analysis/QSAR evaluation. Bioorganic & Medicinal Chemistry, 25(20), 5539-5549. View Source
